molecular formula C13H14N2O2S B2802771 N-(3-Aminophenyl)-1-phenylmethanesulfonamide CAS No. 926203-10-3

N-(3-Aminophenyl)-1-phenylmethanesulfonamide

Cat. No. B2802771
M. Wt: 262.33
InChI Key: LSWLLNWTTQBNJV-UHFFFAOYSA-N
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Patent
US08865709B2

Procedure details

To a stirred solution of phenylenediamine (6.93 g, 64.08 mmol) in CH3CN was added pyridine (6.05 g, 76.89 mmol). After stirring at room temperature for 10 minutes it was cooled to ˜10° C. and added phenylmethylsulfonyl chloride (6 g, 32.04 mmol). Reaction was further stirred for 14 hours at ambient temperature. Reaction was quenched with aqueous NaHCO3 (saturated) and stirred for 30 minutes. Solid was filtered, and dried under high vacuum to obtain crude N-(3-aminophenyl)-1-phenylmethanesulfonamide 26 (3.1 g, 19% yield). MS (ES) m/z 263 (M+H+).
Quantity
6.93 g
Type
reactant
Reaction Step One
Quantity
6.05 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1N.[N:9]1C=CC=CC=1.[C:15]1([CH2:21][S:22](Cl)(=[O:24])=[O:23])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CC#N>[NH2:9][C:5]1[CH:6]=[C:1]([NH:8][S:22]([CH2:21][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)(=[O:24])=[O:23])[CH:2]=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
6.93 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
6.05 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
C1(=CC=CC=C1)CS(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 10 minutes it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to ˜10° C.
CUSTOM
Type
CUSTOM
Details
Reaction
STIRRING
Type
STIRRING
Details
was further stirred for 14 hours at ambient temperature
Duration
14 h
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was quenched with aqueous NaHCO3 (saturated)
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC=1C=C(C=CC1)NS(=O)(=O)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 36.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.